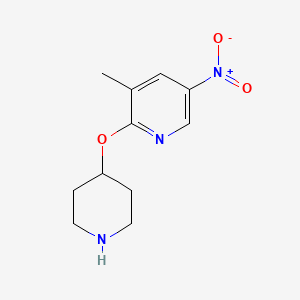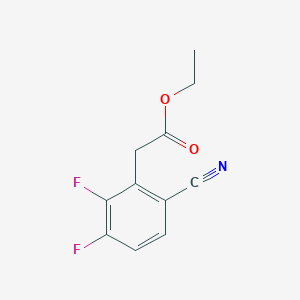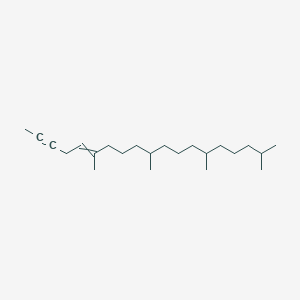
(2-Bromopyridin-3-yl)(2-chlorophenyl)methanol
Vue d'ensemble
Description
(2-Bromopyridin-3-yl)(2-chlorophenyl)methanol is an organic compound that features a pyridine ring substituted with a bromine atom at the second position and a chlorophenyl group attached to a methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromopyridin-3-yl)(2-chlorophenyl)methanol typically involves the reaction of 2-bromo-3-pyridinecarboxaldehyde with 2-chlorophenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds under reflux conditions, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromopyridin-3-yl)(2-chlorophenyl)methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is (2-Bromo-pyridin-3-yl)-(2-chlorophenyl)-ketone.
Reduction: The major product is this compound.
Substitution: The major products depend on the nucleophile used; for example, using sodium methoxide would yield (2-Methoxy-pyridin-3-yl)-(2-chlorophenyl)-methanol.
Applications De Recherche Scientifique
(2-Bromopyridin-3-yl)(2-chlorophenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (2-Bromopyridin-3-yl)(2-chlorophenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Bromo-pyridin-3-yl)-(2-fluorophenyl)-methanol
- (2-Bromo-pyridin-3-yl)-(2-methylphenyl)-methanol
- (2-Bromo-pyridin-3-yl)-(2-nitrophenyl)-methanol
Uniqueness
(2-Bromopyridin-3-yl)(2-chlorophenyl)methanol is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these substituents can lead to distinct chemical and physical properties compared to similar compounds .
Propriétés
Numéro CAS |
622372-79-6 |
|---|---|
Formule moléculaire |
C12H9BrClNO |
Poids moléculaire |
298.56 g/mol |
Nom IUPAC |
(2-bromopyridin-3-yl)-(2-chlorophenyl)methanol |
InChI |
InChI=1S/C12H9BrClNO/c13-12-9(5-3-7-15-12)11(16)8-4-1-2-6-10(8)14/h1-7,11,16H |
Clé InChI |
MKFRQTIIQNCJLI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(C2=C(N=CC=C2)Br)O)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[5-(4-Nitrophenyl)furan-2-yl]methyleneamino}phenol](/img/structure/B8524809.png)
![[2-(3-Bromo-benzo[b]thiophen-2-yl)-ethyl]-dimethyl-amine](/img/structure/B8524815.png)
![Hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid amide](/img/structure/B8524820.png)







![1-[4,4-Bis(p-fluorophenyl)cyclohexyl]-4-piperidone](/img/structure/B8524885.png)



